

GSK-J4 handling instructions DMSO

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Compound Focus: Gsk-J4

CAS No.: 1373423-53-0

Cat. No.: S007472

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GSK-J4 & DMSO Handling Guide

The table below summarizes the essential quantitative data for preparing **GSK-J4** stock solutions in DMSO.

Parameter	Specification	Additional Context & Citations
Solubility in DMSO	84 mg/mL (201.19 mM) [1], 100 mM [2], 20 mg/mL [3]	Higher concentrations (e.g., 84 mg/mL) may require fresh, dry DMSO to prevent moisture absorption, which can reduce solubility [1].
Molecular Weight	417.50 g/mol [1] [2]	Essential for molarity calculations.
Recommended Stock Concentration	10 - 100 mM (in DMSO) [2]	A common range for creating concentrated stock solutions.
Storage Temperature	-20°C [4] or 2-8°C [3]	The solid powder should be stored desiccated [3].
Solution Stability	Do not store aqueous solutions for more than one day [4].	For DMSO stock solutions, aliquot and store at recommended temperature to avoid freeze-thaw cycles.

Experimental Protocols & Key Considerations

Stock Solution Preparation

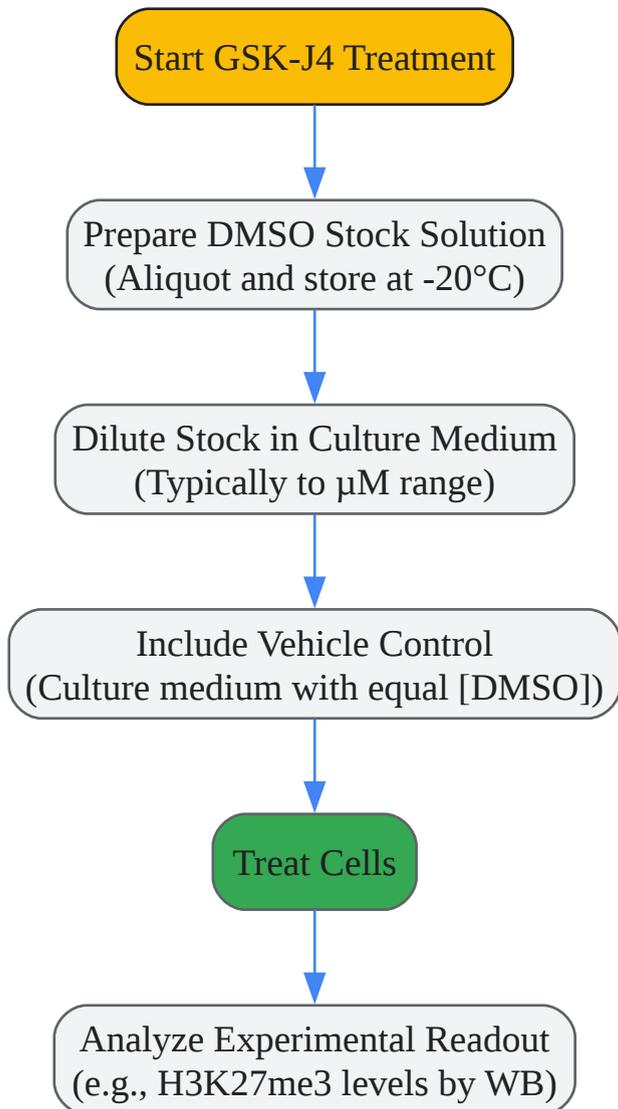
- **Weighing:** Accurately weigh the desired mass of **GSK-J4** powder.
- **Dissolution:** Add the calculated volume of pure, anhydrous DMSO to achieve your target stock concentration (e.g., 100 mM).
- **Mixing:** Vortex or sonicate the solution briefly to ensure complete dissolution, resulting in a clear solution [1] [3].
- **Aliquoting:** Aliquot the stock solution into single-use vials to minimize repeated freeze-thaw cycles and contact with moisture.
- **Storage:** Store aliquots at -20°C or as recommended.

Preparation of Working Solutions for Cell Culture

GSK-J4 is a cell-permeable prodrug that is hydrolyzed intracellularly to its active form, GSK-J1 [3] [4]. When treating cells, the typical working concentrations are in the **micromolar (μM) range**.

For example, to inhibit LPS-induced TNF- α production in primary human macrophages, an IC₅₀ of 9 μM has been reported [1] [2] [4]. In anti-cancer studies, such as those on glioma cells, effective concentrations often range from about 5 to 50 μM [5].

The following diagram outlines the workflow for preparing and using **GSK-J4** in cell-based assays:



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Frequently Asked Questions

- **Q1: Why is my GSK-J4 not dissolving completely in DMSO?**
 - **A:** This is likely due to absorbed moisture. DMSO is hygroscopic and will draw water from the atmosphere over time, which can reduce its ability to dissolve compounds. Always use fresh, anhydrous DMSO from a sealed container. If the problem persists, gently warming the tube in a 37°C water bath for a few minutes can help, but avoid excessive heating [1].
- **Q2: What is the final concentration of DMSO I can safely use on my cells?**

- **A:** As a general rule, the final concentration of DMSO in cell culture media should not exceed **0.1% (v/v)**. Higher concentrations can cause cellular toxicity. Always include a vehicle control group in your experiment that contains the same concentration of DMSO as your treated samples [5].
- **Q3: What is the difference between GSK-J4 and GSK-J1?**
 - **A: GSK-J4** is a cell-permeable **prodrug**. It is an ethyl ester derivative of the active compound **GSK-J1**. Once inside the cell, esterases hydrolyze **GSK-J4** to release GSK-J1, which is the actual inhibitor of the JMJD3 and UTX demethylases [3] [4].
- **Q4: How do I confirm that GSK-J4 is working in my experiment?**
 - **A:** A standard method to confirm target engagement is to measure global levels of histone H3 lysine 27 trimethylation (**H3K27me3**) via **western blotting**. Effective inhibition of the demethylases JMJD3 and UTX by **GSK-J4** should lead to an accumulation of H3K27me3 [5].

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